3-bromo-1-cyclopropyl-1H-pyrazole
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Overview
Description
“3-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A patent describes the synthesis of a similar compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which could provide insights into the synthesis of "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringBrC1=NN(C2CC2)C=C1
. The compound contains a bromine atom attached to a pyrazole ring, which is further substituted with a cyclopropyl group . Chemical Reactions Analysis
Pyrazoles, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including coupling with aryl triflates , dehydrogenative coupling with 1,3-diols , and reactions with nitroolefins .Mechanism of Action
Target of Action
Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Mode of Action
It’s worth noting that bromopyrazoles, in general, have been shown to act as inhibitors of certain biochemical processes . They may interact with their targets, leading to changes in the normal functioning of these targets .
Biochemical Pathways
Bromopyrazoles have been implicated in the inhibition of oxidative phosphorylation and atp exchange reactions , suggesting they may impact energy metabolism pathways.
Result of Action
Bromopyrazoles have been reported to inhibit certain biochemical processes , which could potentially lead to changes at the molecular and cellular levels.
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 3-Bromo-1-cyclopropyl-1H-pyrazole are not currently known. Pyrazole compounds can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Properties
IUPAC Name |
3-bromo-1-cyclopropylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSFJLMFVZULRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622840-18-9 |
Source
|
Record name | 3-bromo-1-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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